Unique Mechanism-Based PRODH Inactivation: 4-Methylene-L-proline vs. 4-Fluoromethylene and 5-Ethynyl Analogs
In a direct comparative study of proline dehydrogenase (PRODH) inactivation using rat liver mitochondria, only 4-methylene-L-proline (the free acid form of the target compound's pharmacophore) exhibited mechanism-based inactivation. The other four tested proline analogs—E-4-fluoromethylene-L-proline, Z-4-fluoromethylene-L-proline, cis-5-ethynyl-D,L-proline, and trans-5-ethynyl-D,L-proline—showed zero substrate or inactivator activity [1]. In vivo, 4-methylene-L-proline displayed selective lethality: it showed no toxicity against Drosophila melanogaster but was lethal to Glossina pallidipes (tsetse fly), the vector of African trypanosomiasis [1].
| Evidence Dimension | PRODH inactivation activity (rat liver mitochondria) |
|---|---|
| Target Compound Data | Mechanism-based inactivation confirmed; pseudo-first-order inactivation kinetics observed (qualitative) |
| Comparator Or Baseline | E-4-fluoromethylene-L-proline: no substrate or inactivator activity. Z-4-fluoromethylene-L-proline: no substrate or inactivator activity. cis-5-ethynyl-D,L-proline: no substrate or inactivator activity. trans-5-ethynyl-D,L-proline: no substrate or inactivator activity |
| Quantified Difference | Qualitative binary outcome: active (4-methylene) vs. inactive (all four comparators). Selective tsetse fly lethality vs. Drosophila non-toxicity |
| Conditions | In vitro: rat liver mitochondrial preparation. In vivo: Drosophila melanogaster and Glossina pallidipes flies |
Why This Matters
This is the only proline analog among the five structurally related compounds tested that demonstrates mechanism-based PRODH inactivation, making the 4-methylene-L-proline scaffold indispensable for research on proline catabolism inhibition in tsetse fly control and cancer metabolism.
- [1] Tritsch, D., Mawlawi, H., & Biellmann, J. F. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 77–81. https://doi.org/10.1016/0167-4838(93)90065-Y View Source
